N'-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]oxamide
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Overview
Description
N’-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]oxamide is a complex organic compound characterized by the presence of a cyclopentyl ring attached to a dimethoxyphenyl group and an oxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]oxamide typically involves the following steps:
Formation of the Cyclopentyl Intermediate: The initial step involves the preparation of the cyclopentyl intermediate through a cyclization reaction.
Attachment of the Dimethoxyphenyl Group: The cyclopentyl intermediate is then reacted with a dimethoxyphenyl compound under specific conditions to form the desired product.
Oxamide Formation:
Industrial Production Methods
Industrial production of N’-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]oxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]oxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N’-[[1-(thiophen-2-yl)cyclopentyl]methyl]oxamide
- N’-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]ethanediamide
- N’-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide
Uniqueness
N’-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]oxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a cyclopentyl ring, dimethoxyphenyl group, and oxamide functionality sets it apart from similar compounds, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
N'-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-21-12-6-5-11(9-13(12)22-2)16(7-3-4-8-16)10-18-15(20)14(17)19/h5-6,9H,3-4,7-8,10H2,1-2H3,(H2,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RARRRHSGHIOUTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)CNC(=O)C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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